H3K27(Me3) refers to the trimethylation of histone H3 at lysine 27, a significant epigenetic modification that plays a crucial role in gene regulation and chromatin dynamics. This modification is primarily associated with transcriptional repression and is involved in various biological processes, including development, differentiation, and cancer progression. The presence of trimethylated lysine 27 on histone H3 (H3K27me3) marks regions of the genome that are generally inactive, serving as a signal for the recruitment of repressive protein complexes.
The trimethylation of histone H3 at lysine 27 is catalyzed by the enzymatic activity of the polycomb repressive complex 2 (PRC2), which includes key components such as enhancer of zeste homolog 2 (EZH2), embryonic ectoderm development (EED), and suppressor of zeste 12 homolog (SUZ12) . The modification can be dynamically regulated by demethylases, such as Jumonji domain-containing proteins, which remove the methyl groups from H3K27me3, allowing for gene activation .
The synthesis of H3K27me3 involves the enzymatic activity of PRC2, where EZH2 acts as the methyltransferase. The process requires S-adenosylmethionine (SAM) as a methyl donor. The trimethylation occurs in two steps: di-methylation followed by tri-methylation, each catalyzed by EZH2 in the context of the PRC2 complex .
The catalytic mechanism involves the transfer of methyl groups to the ε-amino group of lysine 27 on histone H3. The structural integrity and activity of PRC2 are maintained by its core components and accessory proteins, which facilitate proper binding to chromatin and enhance enzymatic efficiency . The regulation of EZH2 activity through post-translational modifications also plays a critical role in its ability to synthesize H3K27me3 marks.
The molecular structure of H3K27me3 consists of the histone H3 protein with three methyl groups attached to the lysine residue at position 27. This modification alters the charge and steric properties of the histone tail, influencing its interaction with DNA and other chromatin-associated proteins .
Studies utilizing techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) have mapped H3K27me3 distribution across various genomes, revealing patterns associated with gene silencing and chromatin architecture .
H3K27me3 functions primarily as a silencing mark that recruits additional repressive complexes such as PRC1. This recruitment leads to chromatin compaction and inhibition of transcriptional machinery access to DNA .
Research has shown that alterations in H3K27me3 levels can significantly impact gene expression; for instance, loss of this mark correlates with activation of tumor suppressor genes in cancer cells . Additionally, genomic regions enriched in H3K27me3 are often involved in long-range chromatin interactions that further regulate gene expression through proximity effects .
Chemically, trimethylated lysine residues exhibit altered hydrogen bonding capabilities compared to their unmethylated counterparts. This change affects protein interactions within chromatin and influences downstream signaling pathways related to gene expression .
Quantitative analyses using techniques like mass spectrometry have provided insights into the dynamics of H3K27me3 across different developmental stages and disease states, highlighting its role as a biomarker for various conditions including cancer .
H3K27me3 serves as a critical marker in epigenetic studies aimed at understanding gene regulation mechanisms during development and differentiation. Its profiling is essential in cancer research to identify aberrant epigenetic landscapes associated with tumorigenesis. Additionally, therapeutic strategies targeting the enzymes responsible for adding or removing this mark are being explored for potential cancer treatments .
H3K27me3 (trimethylated lysine 27 on histone H3) is a pivotal repressive epigenetic mark deposited by Polycomb Repressive Complex 2 (PRC2). It facilitates facultative heterochromatin formation, silencing developmental genes and tumor suppressors by compacting chromatin architecture [2] [9]. Genome-wide mapping reveals that H3K27me3 forms spatially clustered domains termed H3K27me3-rich regions (MRRs) or Large Organized Chromatin K27-domains (LOCKs), spanning 100–500 kb [2] [10]. These domains function as silencers via chromatin looping, interacting with target gene promoters to enforce repression. CRISPR excision of MRR anchors upregulates interacting genes, alters H3K27me3/H3K27ac balance, and disrupts chromatin interactions [2]. MRRs are enriched near tumor suppressor genes (e.g., FAT1, NPM1), and their perturbation contributes to oncogenesis [2].
Table 1: Genomic Elements Associated with H3K27me3-Mediated Silencing
Element Type | Size Range | Function | Key Features |
---|---|---|---|
MRR (H3K27me3-rich region) | 10–500 kb | Silencer via chromatin looping | High H3K27me3 density; interacts with Polycomb complexes |
LOCK (Large Organized Chromatin K-domain) | 100–800 kb | Macro-scale repression domain | Overlaps PMDs*; represses oncogenes in normal cells |
Bivalent domain | 1–5 kb | Poises developmental genes for activation | Co-localizes H3K27me3 and H3K4me3 |
PMD: Partially Methylated Domain [10]
PRC2 catalyzes H3K27me3 via its catalytic subunits EZH1/2, facilitated by core components (SUZ12, EED, RBBP4/7) and accessory proteins (e.g., JARID2, AEBP2) [3]. The complex exists as two subcomplexes: PRC2.1 (containing PCL1-3 or EPOP) and PRC2.2 (containing JARID2/AEBP2), which exhibit distinct chromatin-binding affinities [3]. PRC2 activity is regulated by noncoding RNAs (ncRNAs): G-quadruplex/U-Rich motif-containing lncRNAs bind EZH2, blocking PRC2 recruitment to chromatin. The NEXT complex (hMTR4–ZCCHC8–RBM7) degrades these lncRNAs via the RNA exosome, thereby releasing PRC2 to deposit H3K27me3 at target loci [1]. In cancers (e.g., renal carcinoma, lung adenocarcinoma), elevated ZCCHC8 expression excessively degrades tumor-suppressive lncRNAs, enabling PRC2-mediated repression of genes like SEMA5A and ARID1A [1].
Table 2: PRC2 Complexes and Regulatory Interactors
PRC2 Variant | Key Components | Function | Regulatory Mechanism |
---|---|---|---|
PRC2.1 | EZH1/2, PCL1-3, EPOP | Targets CpG islands; establishes repression | Higher chromatin affinity; recruits PRC1 |
PRC2.2 | EZH1/2, JARID2, AEBP2 | Maintains H3K27me3 during differentiation | Enhances enzymatic activity; stabilizes PRC2 |
NEXT complex | hMTR4, ZCCHC8, RBM7 | Degrades G4/U-Rich lncRNAs | Releases PRC2 from lncRNA inhibition |
H3K27me3 antagonizes activating marks like H3K27ac (associated with enhancers) and H3K4me3 (associated with promoters). This balance defines chromatin states:
Table 3: Chromatin States Defined by H3K27 Modifications
Chromatin State | Histone Marks | Functional Role | Biological Context |
---|---|---|---|
Facultative heterochromatin | High H3K27me3, Low H3K27ac | Silences developmental/tumor suppressor genes | MRRs/LOCKs; PRC2-bound regions |
Bivalent domain | H3K4me3 + H3K27me3 | Keeps genes poised for activation | Embryonic stem cells; lineage genes |
Active enhancer | High H3K27ac, Low H3K27me3 | Drives tissue-specific gene expression | Tissue development; cancer super-enhancers |
H3K27me3 dynamics are tissue- and developmental stage-specific:
Table 4: Tissue-Specific Functions of H3K27me3 Domains
Biological Context | H3K27me3 Domain | Target Genes | Functional Outcome |
---|---|---|---|
Embryonic stem cells | Bivalent promoters | HOX, FOX, SOX | Poised for ectoderm/mesoderm/endoderm specification |
Neural differentiation | MRRs | BDNF, Synapsin I | Represses neuronal genes in non-neural tissues |
Breast cancer | Redistributed LOCKs | Oncogenes in I/L-PMDs* | Compensates for H3K9me3 loss; promotes proliferation |
I-PMD: Intermediate Partially Methylated Domain; L-PMD: Long PMD [10]
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